Comparative Antimycobacterial Potency: N-Monodesmethyl Bedaquiline Exhibits 3- to 6-Fold Lower Activity than Parent Bedaquiline
N-Monodesmethyl bedaquiline (M2) demonstrates antimycobacterial activity that is quantitatively 3- to 6-fold lower than that of the parent compound bedaquiline [1]. While bedaquiline inhibits Mycobacterium tuberculosis complex strains with minimal inhibitory concentrations (MIC) ranging from ≤0.008 to 0.25 mg/L [2], the M2 metabolite exhibits proportionally reduced potency. This 3- to 6-fold differential has been consistently reported across authoritative pharmacological databases and regulatory documentation [3]. The reduced antimycobacterial activity of M2 is a primary reason why this metabolite is not considered to contribute significantly to clinical efficacy despite its accumulation in plasma and tissues during bedaquiline therapy [1].
| Evidence Dimension | Antimycobacterial activity (relative potency) |
|---|---|
| Target Compound Data | 4- to 6-fold lower activity (3- to 6-fold lower per alternative sources) [1] [2] |
| Comparator Or Baseline | Bedaquiline: reference activity (MIC ≤0.008-0.25 mg/L against M. tuberculosis) [2] |
| Quantified Difference | 3- to 6-fold reduction in antimycobacterial potency |
| Conditions | In vitro antimycobacterial susceptibility testing; data compiled from regulatory pharmacology reviews [1] [2] |
Why This Matters
This 3- to 6-fold potency differential necessitates that analytical laboratories quantify M2 independently for therapeutic drug monitoring, as its contribution to clinical efficacy cannot be inferred from bedaquiline concentrations alone.
- [1] European Medicines Agency. SIRTURO (bedaquiline): Summary of Product Characteristics. 2025. View Source
- [2] RxReasoner. Bedaquiline pharmacology monograph. View Source
- [3] DT-Web Drug Database. Bedaquiline (DB08903). View Source
